![molecular formula C14H18N2S B2987190 2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione CAS No. 899926-42-2](/img/structure/B2987190.png)
2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione
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Description
“2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione” is a compound with the molecular formula C14H18N2S . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Scientific Research Applications
- Antitumor Activity : Researchers have investigated the antitumor potential of imidazole derivatives, including 2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione. These compounds may inhibit tumor growth or induce apoptosis in cancer cells .
- Cytotoxicity : In vitro studies have explored the cytotoxic effects of related imidazole-thione compounds on various human tumor cell lines. Understanding their mechanisms of action could lead to novel anticancer drug development .
- Synthesis and Regioselectivity : Imidazoles play a crucial role in functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles have focused on constructing specific bonds during their formation. Researchers aim to fine-tune the regioselectivity for tailored applications .
- Thiazole Analogs : Imidazole-thione derivatives, including 2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione, have been explored for their diverse biological activities. These compounds may interact with specific receptors, enzymes, or cellular pathways, making them relevant for pharmacological investigations .
Medicinal Chemistry and Drug Development
Heterocyclic Chemistry
Biological and Pharmacological Studies
properties
IUPAC Name |
2-methyl-2-(2-methylpropyl)-4-phenyl-1H-imidazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10(2)9-14(3)15-12(13(17)16-14)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBMSLQIKQUXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(NC(=S)C(=N1)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione |
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